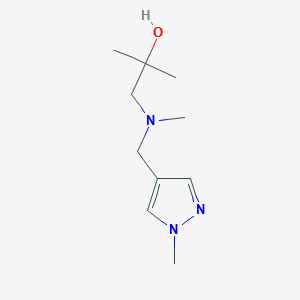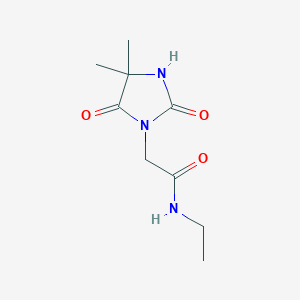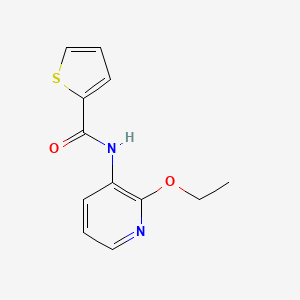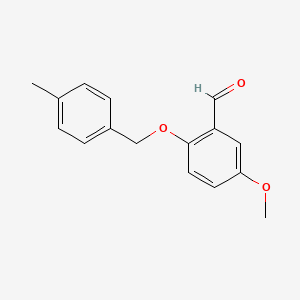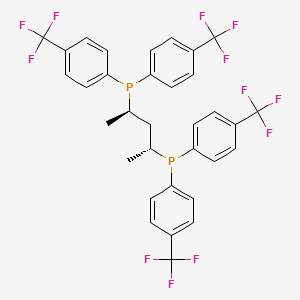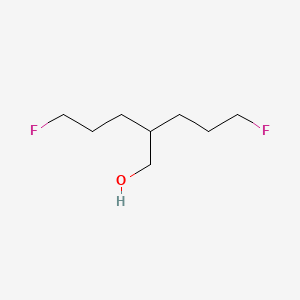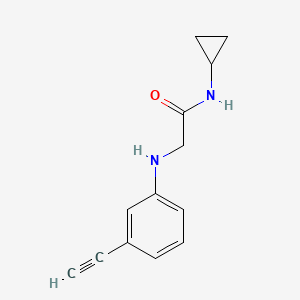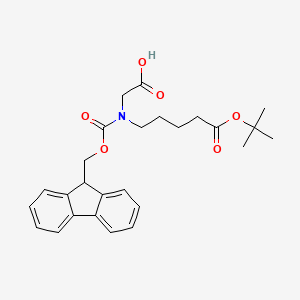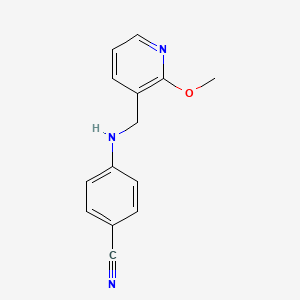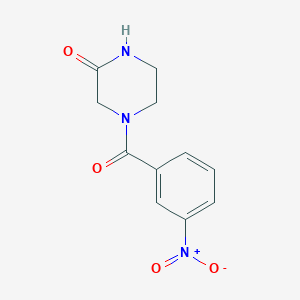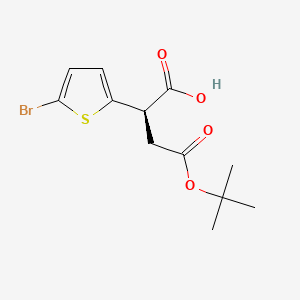
(R)-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is a complex organic compound featuring a brominated thiophene ring and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes bromination of thiophene, followed by coupling reactions to introduce the tert-butoxy and oxobutanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its brominated thiophene ring can serve as a probe for investigating enzyme activity or protein-ligand interactions.
Medicine
In medicine, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid has potential applications as a pharmaceutical intermediate. Its structural features may be leveraged to design new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications, including electronics and surface treatments.
Mechanism of Action
The mechanism of action of ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the tert-butoxy group may influence the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-chlorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-fluorothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
- ®-2-(5-methylthiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, ®-2-(5-bromothiophen-2-yl)-4-(tert-butoxy)-4-oxobutanoic acid stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s electronic properties, making it a valuable tool for various research applications.
Properties
Molecular Formula |
C12H15BrO4S |
|---|---|
Molecular Weight |
335.22 g/mol |
IUPAC Name |
(2R)-2-(5-bromothiophen-2-yl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15BrO4S/c1-12(2,3)17-10(14)6-7(11(15)16)8-4-5-9(13)18-8/h4-5,7H,6H2,1-3H3,(H,15,16)/t7-/m0/s1 |
InChI Key |
KMSCOKKYWNZGAJ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CC=C(S1)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(S1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[N'-(4-tert-Butyl-cyclohexylidene)-hydrazino]-N-cyclohexyl-2-oxo-acetamide](/img/structure/B14905843.png)

